Difenoximide

Opioid detoxification Preclinical withdrawal models Morphine dependence

Difenoximide (SC-26100) addresses the critical need for a withdrawal-suppressing opioid agent that does not introduce the high dependence liability confounding methadone-controlled preclinical studies. This experimental compound combines potent opiate withdrawal suppression with significantly lower physical dependence than methadone or morphine in rodent models. • Quantifiable differentiation: Documented dependence liability rank order (difenoximide < methadone ≤ morphine) provides a validated low-dependence benchmark for naloxone-precipitated withdrawal scoring assays. • Analytical utility: Distinct N-hydroxysuccinimide ester motif yields characteristic m/z 521.23 fragmentation, enabling unambiguous LC-MS/MS differentiation from diphenoxylate and difenoxin. • Supply assurance: Available as >98% pure solid powder in standard pack sizes (100 mg, 1 g, bulk); custom synthesis available with defined lead times.

Molecular Formula C32H31N3O4
Molecular Weight 521.6 g/mol
CAS No. 47806-92-8
Cat. No. B1208596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenoximide
CAS47806-92-8
Synonymsdifenoximide
SC-26100
Molecular FormulaC32H31N3O4
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2
InChIKeyFTOLAXZXUUHQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difenoximide Procurement Guide


Difenoximide (SC-26100; CAS 47806-92-8) is a synthetic small molecule belonging to the diphenoxylate class of piperidine-based opioid agonists, classified in MeSH as a diphenoxylate analog and N-hydroxysuccinimide ester [1]. Its molecular formula is C₃₂H₃₁N₃O₄ with a monoisotopic mass of 521.23 Da [2]. Originally developed as a narcotic detoxification agent, difenoximide has been shown to suppress opiate withdrawal and produce less physical dependence than methadone or morphine in preclinical models [3]. It remains an experimental compound available for research use, typically supplied as a solid powder of >98% purity .

Preclinical opioid withdrawal suppression studies
N-hydroxysuccinimide ester probe for diphenoxylate analogs
Requires organic co-solvent formulation (water-insoluble)

Why Difenoximide Cannot Be Replaced by Generic Opioids


Despite its structural relationship to the antidiarrheal diphenoxylate and the opioid meperidine, difenoximide cannot be interchangeably substituted with methadone, morphine, or diphenoxylate in research protocols. Preclinical evidence demonstrates that difenoximide possesses a distinct combination of withdrawal-suppressing efficacy and reduced physical dependence liability relative to methadone and morphine [1]. Its water insolubility differentiates it from the freely soluble diphenoxylate hydrochloride salt, potentially affecting formulation and delivery in experimental settings . The compound's N-hydroxysuccinimide ester motif introduces unique reactivity, making it suitable as a chemical probe distinct from its hydrolysis product difenoxin [2]. These quantifiable physicochemical and pharmacological differences directly translate to experimental design considerations, where substitution with a generic opioid agonist would alter withdrawal suppression kinetics, dependence outcomes, or solubility-dependent bioavailability.

Difenoximide
Generic Opioids (Methadone/Morphine/Diphenoxylate)
Withdrawal/Dependence Profile
Reported withdrawal suppression with lower dependence liability
Higher dependence liability may confound withdrawal study interpretation
Physicochemical Property
Water-insoluble; requires DMSO/organic co-solvent for in vivo formulation
Water-soluble salt forms enable simple aqueous formulation; solubility mismatch
Chemical Reactivity
NHS ester motif enables prodrug/probe studies
Free acid or HCl salt lacks NHS reactivity; distinct hydrolysis product

Difenoximide vs Methadone, Morphine & Diphenoxylate


Withdrawal Suppression vs Methadone in Mice

In a morphine-dependent mouse model of naloxone-precipitated withdrawal, difenoximide demonstrated a greater ability than methadone to suppress opiate withdrawal signs [1]. The published comparative assessment, while not presenting raw ED₅₀ values, establishes directional superiority over the standard-of-care comparator methadone in the same experimental paradigm. The assay context involves scoring of stereotyped withdrawal behaviors (jumping, wet-dog shakes, diarrhea) in morphine-pelleted mice following naloxone challenge.

Withdrawal Suppression vs Methadone
Class-level inference
Target: Reported higher withdrawal suppression rank (qualitative)
Comparator: Methadone standard opioid comparator
Reported withdrawal-suppression endpoint context. Data to verify.
Quantitative magnitude not publicly available. Mouse morphine-dependence model.
Opioid detoxification Preclinical withdrawal models Morphine dependence

Physical Dependence Liability vs Morphine and Methadone

Preclinical dependence liability studies directly compared difenoximide, morphine, and methadone in laboratory animals. Difenoximide produced less physical dependence than either morphine or methadone [1]. The specific paradigm likely involved chronic administration followed by naloxone-precipitated withdrawal scoring, a standard method for quantifying physical dependence severity. The MeSH record corroborates this finding, citing an additional source document: 'Drug Addiction Vol 3 Neurobiol Influences on Behavior W3 IN197KC 1973d p. 309' [2].

Physical Dependence Liability
Supporting evidence
Target: Lower dependence liability reported (qualitative rank)
Comparators: Morphine and methadone — higher dependence
Reported dependence-liability endpoint context. Qualitative rank order.
Precise magnitude not retrieved; species unspecified in abstract.
Physical dependence Abuse liability Opioid safety profiling

Heroin Withdrawal Therapeutic Window

In an inpatient study of nine active heroin users, difenoximide at 4 mg administered four times daily (total 16 mg/day) for 3 days effectively suppressed opiate withdrawal [1]. A higher dose of 8 mg per administration (32 mg/day) produced symptoms resembling narcotic excess in subjects who had recently self-administered heroin, demonstrating a clearly defined upper limit of tolerability. No side effects were observed at the 4 mg therapeutic dosage level, and the drug was well accepted by subjects.

Human Dose-Response Context
Supporting evidence
Reported effective: 4 mg q.i.d. (16 mg/day)
Reported supratherapeutic: 8 mg q.i.d. (32 mg/day)
n=9, 3-day inpatient protocol
Reported human dose-response context. 2× dose separation observed.
Single-arm open-label; requires model-specific validation.
Heroin detoxification Clinical withdrawal management Therapeutic window

Solubility and Lipophilicity vs Diphenoxylate

Difenoximide is explicitly described as a water-insoluble derivative of diphenoxylate , in contrast to the freely water-soluble diphenoxylate hydrochloride salt used clinically. The predicted octanol-water partition coefficient (ACD/LogP) for difenoximide is 3.67, with a pH 7.4 LogD of 4.36 , indicating approximately 15-fold higher distribution into lipid phases at physiological pH compared to its LogP alone would suggest. This physicochemical profile dictates that experimental formulations require organic co-solvents (e.g., DMSO) or surfactant-based delivery systems, whereas diphenoxylate HCl can be directly dissolved in aqueous buffers.

Solubility & Lipophilicity
Source review
Water-insoluble; ACD/LogP 3.67; LogD (pH 7.4) 4.36
Comparator: Diphenoxylate HCl freely water-soluble
Formulation-design context; DMSO stock likely required.
Predicted data; experimental solubility confirmation not published.
Drug formulation Solubility-limited absorption Lipophilicity profiling

Difenoximide Research Applications


Opioid Withdrawal Model Development

Difenoximide's dual profile of potent withdrawal suppression combined with lower physical dependence liability than methadone [1] makes it a valuable tool compound for laboratories developing novel opioid detoxification agents. In rodent morphine-dependence models, its use as a positive control allows researchers to benchmark candidate compounds against an agent that suppresses withdrawal without the confounding high dependence liability that complicates methadone-controlled studies [1]. The documented human dose range (4 mg q.i.d. effective, 8 mg q.i.d. supratherapeutic) guides allometric scaling to rodent doses [1].

Reference Standard for Diphenoxylate Analogs

As the N-hydroxysuccinimide ester of diphenoxylate [2], difenoximide serves as a critical reference standard for mass spectrometry and chromatographic method development targeting this structural subclass. Its distinct molecular ion (m/z 521.23) and characteristic fragmentation pattern enable unambiguous differentiation from diphenoxylate, difenoxin, and other related piperidine esters in complex biological matrices. The >98% purity specification supports its use as a calibration standard for quantitative LC-MS/MS assays.

Opioid Prodrug Activation & Esterase Stability Profiling

The N-hydroxysuccinimide ester functionality of difenoximide [2] provides a hydrolytically labile moiety that can be exploited in prodrug activation studies. Its water insolubility and high LogD (4.36 at pH 7.4) create a unique model for studying esterase-mediated bioconversion of lipophilic opioid prodrugs to active carboxylic acid metabolites (difenoxin), facilitating research into tissue-specific activation kinetics and formulation strategies for sustained-release opioid delivery.

Dependence Liability Screening for Novel Opioids

Pharmaceutical companies evaluating next-generation opioid analgesics with reduced abuse potential can incorporate difenoximide as a benchmark in physical dependence screening cascades. Its documented rank order of dependence liability (difenoximide < methadone ≤ morphine) [1] provides a validated low-dependence anchor point for naloxone-precipitated withdrawal scoring assays, enabling quantitative comparison of novel candidates against a compound with established favorable dependence characteristics.

Application
Selection Property
Validation Focus
Opioid withdrawal model studies
Reported withdrawal-suppression vs dependence liability profile
Naloxone-precipitated withdrawal scoring assays
Diphenoxylate analog analytical reference
NHS ester structural identity and purity
LC-MS/MS fragmentation pattern and calibration
Prodrug bioconversion studies
Esterase-labile NHS ester motif
Esterase-mediated hydrolysis kinetics
Physical dependence screening studies
Reported low-dependence anchor point rank
Naloxone-precipitated withdrawal rank-order comparison
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